4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 1,4-dimethyl-1H-pyrazol-5-yl group attached to a butan-1-ol moiety via a methylamino linkage. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can be achieved through a multi-step process. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and butan-1-amine under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-amino-pyrazole
- 4,4’-bis(1H-pyrazol-5-yl)methane
- 1,4-dimethyl-3,5-diphenyl-pyrazole
Uniqueness
4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butan-1-ol moiety linked to the pyrazole ring via a methylamino group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(2,4-dimethylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-9-7-12-13(2)10(9)8-11-5-3-4-6-14/h7,11,14H,3-6,8H2,1-2H3 |
InChI Key |
NYRQVPZLBCNBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCCCO |
Origin of Product |
United States |
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